![molecular formula C31H36N6O8 B13820118 (2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13820118.png)
(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound "(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid" is a synthetic molecule with a highly complex structure. Key features include:
- Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and pharmaceutical relevance.
- Glucuronic acid backbone (oxane-2-carboxylic acid): Improves water solubility and influences pharmacokinetics, such as renal excretion or enterohepatic recycling.
- Butyl side chain and aromatic substituents: May modulate lipophilicity and membrane permeability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Irbesartan N-b-D-glucuronide involves the glucuronidation of Irbesartan. This process typically employs glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Irbesartan. The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4, and a temperature of 37°C.
Industrial Production Methods
Industrial production of Irbesartan N-b-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity. The reaction mixture is continuously monitored and adjusted to ensure maximum yield and purity of the product. After the reaction, the product is purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Irbesartan N-b-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Irbesartan. Conjugation reactions involve the addition of various functional groups to the molecule, enhancing its solubility and excretion.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Conjugation: Enzymatic reactions using glucuronosyltransferase enzymes and uridine diphosphate glucuronic acid.
Major Products Formed
Hydrolysis: Irbesartan and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the functional groups added.
Scientific Research Applications
Irbesartan N-b-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of Irbesartan in the body.
Toxicology: Assessing the safety and potential side effects of Irbesartan and its metabolites.
Drug Development: Investigating the efficacy and safety of new angiotensin II receptor antagonists.
Biochemistry: Understanding the role of glucuronidation in drug metabolism and excretion.
Mechanism of Action
Irbesartan N-b-D-glucuronide exerts its effects by being a metabolite of Irbesartan. Irbesartan itself works by blocking the binding of angiotensin II to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland. This prevents vasoconstriction and the release of aldosterone, leading to a decrease in blood pressure. The glucuronidation of Irbesartan enhances its solubility and facilitates its excretion, thereby regulating its levels in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural similarities with the target molecule, particularly in the glucuronic acid backbone and aromatic substituents:
Table 1: Structural and Functional Comparison
Key Observations:
- Metabolic Stability : The target compound’s tetrazole group likely enhances stability compared to FDB027468, which lacks heterocyclic protection against enzymatic degradation .
- Solubility vs.
- Bioactivity Modulation : The spiro-diazaspiro ring in the target compound may offer unique binding interactions absent in analogs with simpler substituents (e.g., acetamidophenyl in FDB027468) .
Bioactivity and Mechanism of Action
- Ferroptosis Induction: Compounds with aromatic and heterocyclic motifs (e.g., tetrazoles) are implicated in ferroptosis, a form of iron-dependent cell death. The target compound’s structure aligns with ferroptosis-inducing agents (FINs) described in oral squamous cell carcinoma (OSCC) studies, which selectively kill cancer cells while sparing normal tissues .
- Comparison with Natural Products: Marine actinomycete-derived compounds () often exhibit cytotoxicity but lack the synthetic optimization seen in the target compound, such as glucuronic acid-mediated solubility enhancement .
Properties
Molecular Formula |
C31H36N6O8 |
---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H36N6O8/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-34-35-37(27)45-29-25(40)23(38)24(39)26(44-29)28(41)42/h4-5,8-9,11-14,23-26,29,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,29?/m0/s1 |
InChI Key |
HLPGFCISDUNTLL-IWAHTTSFSA-N |
Isomeric SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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